molecular formula C22H26ClN5O4 B10983223 N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide

N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide

Cat. No.: B10983223
M. Wt: 459.9 g/mol
InChI Key: RGPWUPQAYNVCTL-UHFFFAOYSA-N
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Description

N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a chlorophenyl group and a carboxamide group, making it a candidate for various biochemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Acetylamino Intermediate: The initial step involves the acetylation of 2-methoxyaniline to form 5-(acetylamino)-2-methoxyaniline.

    Coupling Reaction: This intermediate is then coupled with an appropriate carboxylic acid derivative to introduce the oxoethyl group.

    Piperazine Ring Formation: The final step involves the reaction of the intermediate with 4-(4-chlorophenyl)piperazine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetylamino groups.

    Reduction: Reduction reactions can target the oxoethyl group, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Conditions for electrophilic substitution typically involve strong acids or bases, depending on the specific reaction.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Alcohols or amines, depending on the site of reduction.

    Substitution: Various substituted aromatic compounds, depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various modifications, making it useful in synthetic organic chemistry.

Biology

In biological research, the compound can be studied for its interactions with proteins and enzymes. Its structure suggests potential as an inhibitor or activator of certain biological pathways.

Medicine

Pharmacologically, the compound may be investigated for its potential as a drug candidate. Its structure is reminiscent of certain pharmacophores, suggesting possible activity against specific targets such as receptors or enzymes.

Industry

In industrial applications, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of the piperazine ring and the chlorophenyl group suggests potential binding to hydrophobic pockets in proteins, while the acetylamino group could form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide
  • N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-(4-ethoxyphenyl)piperazine-1-carboxamide

Uniqueness

Compared to similar compounds, N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide is unique due to the presence of the chlorophenyl group. This group can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its binding affinity to certain targets or altering its pharmacokinetic properties.

Properties

Molecular Formula

C22H26ClN5O4

Molecular Weight

459.9 g/mol

IUPAC Name

N-[2-(5-acetamido-2-methoxyanilino)-2-oxoethyl]-4-(4-chlorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C22H26ClN5O4/c1-15(29)25-17-5-8-20(32-2)19(13-17)26-21(30)14-24-22(31)28-11-9-27(10-12-28)18-6-3-16(23)4-7-18/h3-8,13H,9-12,14H2,1-2H3,(H,24,31)(H,25,29)(H,26,30)

InChI Key

RGPWUPQAYNVCTL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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